REACTION_CXSMILES
|
[O:1]1[C:5]([C:6]2[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=2)[C:9](O)=[O:10])=[CH:4][N:3]=[CH:2]1.Cl.CN.C(Cl)CCl.C1C=[N:26][C:25]2N(O)N=NC=2C=1.CCN(C(C)C)C(C)C>CCOC(C)=O.CO.CN(C=O)C>[CH3:25][NH:26][C:9](=[O:10])[C:8]1[CH:12]=[CH:13][CH:14]=[C:6]([C:5]2[O:1][CH:2]=[N:3][CH:4]=2)[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.99 g
|
Type
|
reactant
|
Smiles
|
O1C=NC=C1C=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
0.39 g
|
Type
|
reactant
|
Smiles
|
Cl.CN
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
0.78 g
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(N=C1)N(N=N2)O
|
Name
|
|
Quantity
|
2.29 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
15.9 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at rt overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 24 h the mixture was partitioned between EtOAc and water
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The organic phase was isolated
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-100% EtOAc/Hexanes
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CNC(C1=CC(=CC=C1)C1=CN=CO1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.49 mmol | |
AMOUNT: MASS | 0.5 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 47.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |